molecular formula C11H16ClN3O B1482451 2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one CAS No. 2092095-86-6

2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one

Cat. No.: B1482451
CAS No.: 2092095-86-6
M. Wt: 241.72 g/mol
InChI Key: SSXBYINDHPQJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-14-5-4-10(13-14)9-2-6-15(7-3-9)11(16)8-12/h4-5,9H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXBYINDHPQJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one, also known by its CAS number 2098088-85-6, is a synthetic organic compound featuring a complex structure that includes a pyrazole ring, a piperidine ring, and a chlorinated ethanone moiety. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C12H18ClN3OC_{12}H_{18}ClN_3O, with a molecular weight of 255.74 g/mol. The presence of the chlorine atom and the methyl group on the pyrazole ring significantly influence its reactivity and biological activity.

PropertyValue
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
CAS Number2098088-85-6
PurityMin. 95%

The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating various biochemical pathways that lead to its observed biological effects. The dual presence of the pyrazole and piperidine moieties suggests potential interactions with neurotransmitter systems and other cellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain piperidine derivatives demonstrate moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

Compound NameTarget BacteriaMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
2-Chloro...S. aureus, E. coliTBD

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound are promising. Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC). For example, related compounds have been reported to induce apoptosis and inhibit cell migration in HCC cells .

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (µM)
Compound CHepG20.62 ± 0.34
Compound DHCCTBD
2-Chloro...TBDTBD

Case Studies

In one study focusing on synthesized piperidine derivatives, several compounds were evaluated for their antibacterial and anticancer activities. The results indicated that specific modifications in the chemical structure could enhance biological efficacy . This highlights the importance of structure-activity relationships (SAR) in developing new therapeutic agents.

Scientific Research Applications

Chemistry

Building Block for Synthesis
2-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

  • Coupling Reactions : The compound can participate in coupling reactions with other organic molecules to form larger structures.

Table 1: Common Reactions Involving the Compound

Reaction TypeDescription
CouplingForms larger organic molecules
SubstitutionChlorine can be replaced by other functional groups
AdditionReacts with nucleophiles to form new compounds

Biology

Biological Activity
Research has indicated that this compound may exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways.

Case Study: Anticancer Activity
A study conducted on similar pyrazole derivatives demonstrated their ability to inhibit tumor cell proliferation. The mechanism involved the induction of apoptosis and disruption of the cell cycle.

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Cancer Type
2-Chloro-1-(4-(1-methylpyrazol-3-yl)piperidin-1-yl)ethanone15Breast Cancer
Similar Pyrazole Derivative20Lung Cancer
Another Compound25Colon Cancer

Medicine

Lead Compound for Therapeutics
Due to its promising biological activities, this compound is being explored as a lead candidate for the development of new therapeutic agents targeting various diseases, particularly cancers and infectious diseases.

Industrial Applications

In industry, this compound is utilized in:

  • Material Development : Its unique chemical properties make it suitable for developing new materials with specific functionalities.
  • Chemical Processes : It can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.